BenchChemオンラインストアへようこそ!

Ispinesib mesylate

KSP inhibition ATPase activity Ki app

Ispinesib mesylate is the first-in-class, reversible allosteric inhibitor of kinesin spindle protein (KSP/Eg5/KIF11), the established reference tool for mitotic research. With >10,000-fold selectivity for KSP and no peripheral neuropathy—unlike microtubule-targeted agents—it enables clean, long-term in vivo studies. Use as the benchmark for potency (Ki app = 1.7 nM; IC50 1.2–9.5 nM) when validating new chemical entities. Ideal for combination studies with trastuzumab, lapatinib, doxorubicin, or capecitabine. Essential positive control for monopolar spindle formation and mitotic arrest phenotypes.

Molecular Formula C31H37ClN4O5S
Molecular Weight 613.2 g/mol
CAS No. 514820-03-2
Cat. No. B1237580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIspinesib mesylate
CAS514820-03-2
Synonymsispinesib
SB 715992
SB-715992
SB715992
Molecular FormulaC31H37ClN4O5S
Molecular Weight613.2 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C.CS(=O)(=O)O
InChIInChI=1S/C30H33ClN4O2.CH4O3S/c1-20(2)27(34(17-7-16-32)29(36)23-12-10-21(3)11-13-23)28-33-26-18-24(31)14-15-25(26)30(37)35(28)19-22-8-5-4-6-9-22;1-5(2,3)4/h4-6,8-15,18,20,27H,7,16-17,19,32H2,1-3H3;1H3,(H,2,3,4)/t27-;/m1./s1
InChIKeyMRKSDPIHUJSKRA-HZPIKELBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ispinesib Mesylate (SB-715992): A Selective KSP Inhibitor for Antimitotic Research


Ispinesib mesylate (CAS 514820-03-2) is a potent, selective, and reversible allosteric inhibitor of kinesin spindle protein (KSP, also known as Eg5 or KIF11) [1]. KSP is a mitotic motor protein essential for centrosome separation and the formation of a bipolar mitotic spindle, with no known function outside of cell division [2]. Ispinesib was the first KSP inhibitor to enter clinical development and has been evaluated in multiple Phase I and Phase II clinical trials across various solid tumor indications [3].

Why Ispinesib Mesylate Cannot Be Substituted with Other KSP Inhibitors or Antimitotics


Kinesin spindle protein inhibitors are not functionally interchangeable. Despite sharing KSP as a molecular target, ispinesib, filanesib (ARRY-520), and SB-743921 exhibit distinct biochemical potencies, resistance profiles, and clinical safety characteristics [1]. Notably, ispinesib binds to an allosteric site on KSP, and specific point mutations (e.g., D130V, A133D) confer resistance to ispinesib but not necessarily to ATP-competitive KSP inhibitors [2]. Furthermore, the selectivity profile of ispinesib for KSP over other kinesins (>10,000-fold) is a defining feature not uniformly characterized for all analogs . In vivo, ispinesib demonstrates activity comparable to paclitaxel in breast cancer models but without the neurotoxicity associated with taxanes, a differentiation that cannot be assumed for other KSP inhibitors without direct comparative data [3].

Ispinesib Mesylate: Comparative Quantitative Evidence for Scientific Selection


Biochemical Potency: Ispinesib vs. Filanesib and SB-743921 KSP Inhibition

Ispinesib inhibits KSP with a Ki app of 1.7 nM in cell-free assays . Filanesib (ARRY-520) exhibits an IC50 of 6 nM for human KSP . SB-743921, a second-generation KSP inhibitor, is 5-fold more potent than ispinesib against KSP ATPase activity, with a Ki of 0.1 nM [1].

KSP inhibition ATPase activity Ki app mitotic arrest

Kinase Selectivity: Ispinesib Exhibits >10,000-Fold Selectivity for KSP Over Other Kinesins

Ispinesib displays >10,000-fold selectivity for KSP (Eg5) over a panel of other mitotic kinesins, including CENP-E, RabK6, MCAK, MKLP1, KHC, and Kif1A, against which it shows no detectable inhibition . This selectivity profile has been confirmed in multiple independent studies .

kinase selectivity off-target activity kinesin panel specificity

In Vivo Efficacy: Ispinesib Activity Comparable to Paclitaxel in Breast Cancer Xenografts

In a panel of five breast cancer xenograft models, ispinesib produced tumor regressions in all five models and tumor-free survivors in three models [1]. Crucially, ispinesib exhibited antitumor activity comparable to that of paclitaxel and ixabepilone when evaluated head-to-head [1].

breast cancer xenograft tumor regression combination therapy

Clinical Safety Differentiation: Absence of Neurotoxicity vs. Taxanes

Clinical studies of ispinesib report a favorable safety profile without significant neurotoxicities, gastrointestinal toxicities, or hair loss [1]. In contrast, paclitaxel and other taxanes frequently cause clinically limiting peripheral neuropathy [2]. In a Phase II study of metastatic melanoma, ispinesib was safely administered with mild hematologic and non-hematologic toxicity [3].

clinical safety neurotoxicity adverse events pharmacokinetics

Activity in Taxane-Resistant Models: Ispinesib Retains Potency Where Paclitaxel Fails

Ispinesib retained antiproliferative activity in paclitaxel-resistant cancer cell models, suggesting a non-overlapping resistance mechanism . This is supported by the distinct molecular targets: ispinesib inhibits KSP, while paclitaxel stabilizes microtubules. A Phase II study specifically enrolled patients with platinum/taxane-refractory or resistant relapsed ovarian cancer, and one patient achieved a confirmed partial response lasting >30 weeks [1].

drug resistance taxane-refractory ovarian cancer MDR

Resistance Mechanism: Ispinesib Binds to a Defined Allosteric Site on KSP

Ispinesib binds to an allosteric site on KSP that is distinct from the ATP-binding pocket [1]. Specific point mutations in KSP, D130V and A133D, have been identified that confer resistance to ispinesib [2]. This has driven the development of next-generation ATP-competitive KSP inhibitors that retain activity against ispinesib-resistant KSP mutants [1].

allosteric inhibition resistance mutations D130V A133D binding site

Optimal Scientific and Preclinical Applications for Ispinesib Mesylate


Mechanistic Studies of Mitotic Spindle Assembly and Cell Cycle Arrest

Ispinesib is the reference tool compound for investigating KSP-dependent mitotic processes. Its high selectivity (>10,000-fold for KSP over other kinesins [1]) ensures that observed phenotypes—such as monopolar spindle formation and mitotic arrest—can be confidently attributed to KSP inhibition. Use at concentrations of 5-30 nM for cell-based assays in breast and prostate cancer lines .

Benchmarking Novel KSP Inhibitors in Biochemical and Cellular Assays

As the first-in-class KSP inhibitor with extensive literature characterization, ispinesib serves as an essential positive control and comparator. Its established Ki app of 1.7 nM [1] and IC50 range of 1.2-9.5 nM across tumor cell lines provide a clear benchmark for evaluating potency of new chemical entities targeting KSP.

In Vivo Efficacy Studies in Breast Cancer Xenograft Models

Ispinesib has demonstrated robust in vivo activity, producing tumor regressions in all five breast cancer xenograft models tested and activity comparable to paclitaxel [1]. It is suitable for combination studies with trastuzumab, lapatinib, doxorubicin, or capecitabine, where it has shown enhanced antitumor effects [1].

Investigating Antimitotic Efficacy Without Neurotoxicity Confounders

Unlike microtubule-targeted agents such as paclitaxel, ispinesib does not cause peripheral neuropathy [1]. This makes it an ideal tool for long-term in vivo studies where neurotoxicity would otherwise complicate interpretation of behavioral or neurological endpoints, or limit dosing schedules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ispinesib mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.